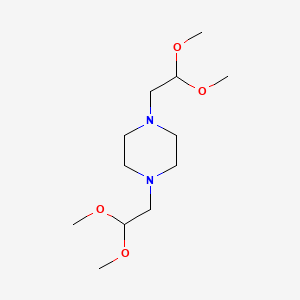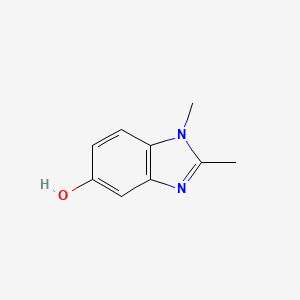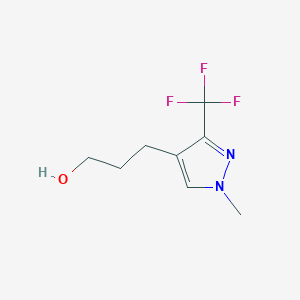![molecular formula C19H21ClN2O3 B2755815 methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride CAS No. 2411198-37-1](/img/structure/B2755815.png)
methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of an indole ring, a benzyloxy group, and an amino acid ester moiety
科学的研究の応用
Methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the indole ring.
Amino Acid Ester Formation: The amino acid ester moiety can be formed by esterification of the corresponding amino acid with methanol in the presence of an acid catalyst.
Final Coupling and Hydrochloride Formation: The final step involves coupling the indole derivative with the amino acid ester, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidation products.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione, while reduction of a nitro group can yield an amino group.
作用機序
The mechanism of action of methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Methyl 2-amino-3-(benzyloxy)propanoate hydrochloride: Similar structure but lacks the indole ring.
Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride: Similar structure but has a methoxy group instead of a benzyloxy group.
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride: Similar structure but has a hydroxy group instead of a benzyloxy group.
Uniqueness
Methyl 2-amino-3-[4-(benzyloxy)-1H-indol-3-yl]propanoate hydrochloride is unique due to the presence of both the indole ring and the benzyloxy group, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
特性
IUPAC Name |
methyl 2-amino-3-(4-phenylmethoxy-1H-indol-3-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3.ClH/c1-23-19(22)15(20)10-14-11-21-16-8-5-9-17(18(14)16)24-12-13-6-3-2-4-7-13;/h2-9,11,15,21H,10,12,20H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVQVCYVLSBPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-methylbutanamide](/img/structure/B2755732.png)

![1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2755736.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide](/img/structure/B2755740.png)
![1-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2755741.png)
![1-(2,6-dimethylmorpholino)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone](/img/structure/B2755742.png)


![2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2755746.png)

![rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate](/img/structure/B2755750.png)
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2755752.png)

